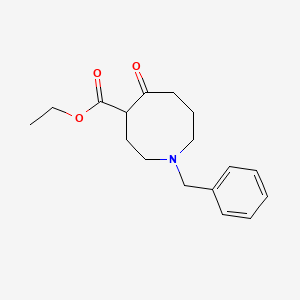

Ethyl 1-benzyl-5-oxoazocane-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-5-oxoazocane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-2-21-17(20)15-10-12-18(11-6-9-16(15)19)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLKNHGGZDESFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCCC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-oxoazocane-4-carboxylate typically involves the reaction of benzylamine with ethyl 4-oxopentanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the azocane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-oxoazocane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted azocane derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Ethyl 1-benzyl-5-oxoazocane-4-carboxylate as an anticancer agent. The compound has been investigated for its ability to modulate key signaling pathways involved in cancer progression, particularly the RAS and PI3K pathways. These pathways are critical in various cancers, including lung, ovarian, and pancreatic cancers .

Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

This compound has also been explored for its neuropharmacological properties. It serves as a building block for synthesizing receptor agonists and antagonists that target the central nervous system.

Case Study : Research indicated that modifications of this compound led to the development of selective serotonin receptor agonists, which may enhance gastrointestinal motility without significant side effects. This is particularly relevant for conditions like irritable bowel syndrome .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from commercially available precursors. The compound can be modified to yield various derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-5-oxoazocane-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate: A closely related compound with a similar structure but different ring size.

Benzoxazole derivatives: Compounds with a benzoxazole ring, known for their diverse biological activities.

Oxazole derivatives: Compounds containing an oxazole ring, widely studied for their medicinal properties.

Uniqueness

Ethyl 1-benzyl-5-oxoazocane-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 1-benzyl-5-oxoazocane-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the synthesis, biological evaluation, and relevant research findings regarding this compound.

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. The compound possesses a unique structure that contributes to its biological activity, particularly against drug-resistant strains of pathogens.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb) , including drug-resistant strains. The minimum inhibitory concentration (MIC) values for this compound have been reported in the range of 0.25 to 16 µg/mL , demonstrating significant antibacterial activity without notable cytotoxicity (Selectivity Index > 10) .

Table 1: Biological Activity Against Mtb

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| This compound | 0.25 - 16 | >10 |

| Compound 5e (3,4-dichlorobenzyl) | 0.25 | >200 |

The mechanism by which this compound exerts its antimicrobial effects involves concentration-dependent bactericidal activity, as observed in time-kill kinetic assays. This behavior is similar to that of first-line anti-TB drugs, indicating a potential for synergistic effects when combined with other antibiotics such as Streptomycin .

Case Studies and Research Findings

- Study on Drug Resistance : A recent study evaluated the compound's efficacy against various Mtb strains, including those resistant to standard treatments. The results indicated that this compound maintained potent activity against these resistant strains, highlighting its potential as a new therapeutic agent .

- Comparative Analysis : In a comparative study involving several derivatives of isoxazole and related compounds, this compound showed superior activity against Mtb compared to other tested compounds, which often had higher MIC values or exhibited cytotoxic effects at therapeutic concentrations .

- Synergistic Effects : Further investigations into combination therapies revealed that this compound could enhance the efficacy of existing antibiotics, suggesting a role in developing combination therapies for treating resistant infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for the preparation of Ethyl 1-benzyl-5-oxoazocane-4-carboxylate?

- Methodological Answer : The synthesis often involves multi-step strategies, such as:

- Esterification : Reaction of a carboxylic acid precursor with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester moiety.

- Cyclization : Formation of the azocane ring via intramolecular amidation or nucleophilic substitution, using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Benzylation : Introduction of the benzyl group via alkylation of a secondary amine intermediate using benzyl bromide in the presence of a base (e.g., K₂CO₃).

- Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | 70–85 |

| Cyclization | DCC, CH₂Cl₂, RT | 60–75 |

| Benzylation | Benzyl bromide, K₂CO₃, DMF | 80–90 |

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and ester carbonyl (δ 165–175 ppm for C=O) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion matching C₁₅H₁₉NO₃).

- Infrared (IR) Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Structure Solution : Use direct methods (e.g., SHELXT ) for phase determination.

- Refinement : Iterative refinement with SHELXL , focusing on anisotropic displacement parameters for non-hydrogen atoms.

- Validation : CheckCIF/PLATON to identify potential issues (e.g., missed symmetry, high R-factors).

- Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.12 |

Q. What strategies address contradictions between spectroscopic data and computational models?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian 16 at B3LYP/6-31G* level). Discrepancies may indicate conformational flexibility or solvent effects .

- Dynamic NMR : Variable-temperature NMR to detect restricted rotation in the benzyl or ester groups.

- Crystallographic Benchmarking : Use SCXRD-derived bond lengths/angles as a reference for computational geometry optimization .

Q. How can reaction conditions be optimized to achieve high enantiomeric purity in derivatives of this compound?

- Methodological Answer :

- Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts for stereocenter formation.

- Chiral HPLC : Enantiomeric excess (ee) determination using columns like Chiralpak AD-H .

- Kinetic Resolution : Enzymatic esterification (e.g., lipase-catalyzed transesterification) to separate enantiomers .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electrophilic/nucleophilic sites.

- Transition State Modeling : Locate TS structures using QST2/QST3 methods in Gaussian .

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate reaction kinetics in ethanol or DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.